molecular formula C12H9F6NO2 B6311585 3-(2',3',4'-Trifluorophenyl)amino-2-(trifluoromethyl)acrylic acid ethyl ester CAS No. 1858264-34-2

3-(2',3',4'-Trifluorophenyl)amino-2-(trifluoromethyl)acrylic acid ethyl ester

Cat. No.: B6311585
CAS No.: 1858264-34-2
M. Wt: 313.20 g/mol
InChI Key: CVWFPKFYNQFTEM-AATRIKPKSA-N
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Description

3-(2’,3’,4’-Trifluorophenyl)amino-2-(trifluoromethyl)acrylic acid ethyl ester is a valuable compound with a wide range of potential applications in various fields of research and industry. This compound is characterized by the presence of trifluoromethyl groups and a trifluorophenylamino moiety, which impart unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2’,3’,4’-Trifluorophenyl)amino-2-(trifluoromethyl)acrylic acid ethyl ester typically involves the reaction of 3,3-dibromo-2-trifluoromethyl acrylic acid ethyl ester with 2,3,4-trifluoroaniline under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst, often using a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to promote the coupling reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2’,3’,4’-Trifluorophenyl)amino-2-(trifluoromethyl)acrylic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl and trifluorophenylamino groups can participate in nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2’,3’,4’-Trifluorophenyl)amino-2-(trifluoromethyl)acrylic acid ethyl ester has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2’,3’,4’-Trifluorophenyl)amino-2-(trifluoromethyl)acrylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The trifluoromethyl and trifluorophenylamino groups can enhance the compound’s binding affinity to target proteins, enzymes, or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2’,3’,4’-Trifluorophenyl)amino-2-(trifluoromethyl)acrylic acid ethyl ester is unique due to the presence of both trifluoromethyl and trifluorophenylamino groups, which impart distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

ethyl (E)-3-(2,3,4-trifluoroanilino)-2-(trifluoromethyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F6NO2/c1-2-21-11(20)6(12(16,17)18)5-19-8-4-3-7(13)9(14)10(8)15/h3-5,19H,2H2,1H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVWFPKFYNQFTEM-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=C(C(=C(C=C1)F)F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\NC1=C(C(=C(C=C1)F)F)F)/C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F6NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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